1-(Bromomethyl)-3-(difluoromethoxy)-5-fluorobenzene
Overview
Description
“1-(Bromomethyl)-3-(difluoromethoxy)-5-fluorobenzene” is a chemical compound with the linear formula BrC6H4OCHF2. It has a molecular weight of 223.01 . This compound falls under the category of Fluorinated Building Blocks and Halogenated Heterocycles .
Molecular Structure Analysis
The molecular structure of “1-(Bromomethyl)-3-(difluoromethoxy)-5-fluorobenzene” consists of a benzene ring substituted with a bromomethyl group, a difluoromethoxy group, and a fluorine atom .Physical And Chemical Properties Analysis
The compound has a refractive index of n20/D 1.502 (lit.) and a density of 1.585 g/mL at 25 °C (lit.) . The boiling point is reported to be 196-197 °C (lit.) .Scientific Research Applications
Coordination Chemistry
1-(Bromomethyl)-3-(difluoromethoxy)-5-fluorobenzene is used in coordination chemistry. It has been involved in reactions yielding [3.3]-m-cyclophanes and fluorophane cryptands. These compounds have shown significant interaction with alkali and alkaline earth metal ions, resulting in notable shifts in (19)F NMR resonances, indicating potential applications in studying metal ion interactions (Plenio et al., 1997).
Electrochemical Fluorination Studies
Research has been conducted on the electrochemical fluorination of aromatic compounds, including halobenzenes, which could be relevant to 1-(Bromomethyl)-3-(difluoromethoxy)-5-fluorobenzene. These studies help understand the mechanisms and by-products of electrochemical fluorination processes (Horio et al., 1996).
Synthesis and Characterization
The compound is synthesized from related compounds through processes like diazotization and bromination. Studies focus on factors affecting the reaction and the development of feasible synthesis conditions. Characterization techniques such as GC-MS and 1HNMR are employed (Guo Zhi-an, 2009).
Inorganic Chemistry and Macrocycles
1-(Bromomethyl)-3-(difluoromethoxy)-5-fluorobenzene is used to synthesize fluoro cryptands and crown ethers, which are of interest in inorganic chemistry. These studies investigate the interactions of fluorinated macrocycles with metal ions, providing insights into the coordination behavior of these complexes (Plenio & Diodone, 1996).
Organometallic Chemistry
The compound is used in organometallic chemistry, especially in the context of solvent properties for transition-metal-based catalysis. The fluorine substituents in such compounds influence their interaction with metal centers, which is crucial for understanding and designing catalytic processes (Pike et al., 2017).
Photofragment Spectroscopy
In physical chemistry, 1-(Bromomethyl)-3-(difluoromethoxy)-5-fluorobenzene-related compounds are used in studies involving photofragment spectroscopy. These studies provide insights into the energy distribution and reaction mechanisms of photodissociation processes (Gu et al., 2001).
Safety And Hazards
properties
IUPAC Name |
1-(bromomethyl)-3-(difluoromethoxy)-5-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O/c9-4-5-1-6(10)3-7(2-5)13-8(11)12/h1-3,8H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZFFWIBFEJPELW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OC(F)F)F)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601224552 | |
Record name | 1-(Bromomethyl)-3-(difluoromethoxy)-5-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601224552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Bromomethyl)-3-(difluoromethoxy)-5-fluorobenzene | |
CAS RN |
1017779-39-3 | |
Record name | 1-(Bromomethyl)-3-(difluoromethoxy)-5-fluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1017779-39-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Bromomethyl)-3-(difluoromethoxy)-5-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601224552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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